N-[2-(Methanesulfonyl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine
Description
Properties
CAS No. |
917907-42-7 |
|---|---|
Molecular Formula |
C14H13N3O2S2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
5-methyl-N-(2-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H13N3O2S2/c1-9-7-20-14-12(9)13(15-8-16-14)17-10-5-3-4-6-11(10)21(2,18)19/h3-8H,1-2H3,(H,15,16,17) |
InChI Key |
RONKCXCZCNPTTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)NC3=CC=CC=C3S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis
One-pot synthesis has gained attention for its efficiency and reduced number of steps. This method typically involves:
- Starting Materials : Ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate as a precursor.
- Reagents : Malononitrile and sulfur in ethanol.
- Procedure : The reaction mixture is stirred at ambient temperature with diethyl amine as a catalyst. Following this, cyclocondensation occurs under acidic conditions by passing dry hydrogen chloride gas through the mixture.
Multi-Step Synthesis
This method may involve several steps to achieve the final product:
Formation of Thieno[2,3-d]pyrimidine Core :
- The initial step involves creating a thieno[2,3-d]pyrimidine core via cyclization reactions.
- This can be achieved by reacting appropriate thiophene derivatives with pyrimidine precursors under controlled conditions.
Introduction of Methanesulfonyl Group :
- The methanesulfonyl group can be introduced through sulfonation reactions using methanesulfonyl chloride in the presence of a base, such as triethylamine.
-
- The final amine group can be introduced via nucleophilic substitution or reduction reactions depending on the starting materials used.
Alternative Synthetic Routes
Research indicates that variations in synthetic routes can also yield N-[2-(Methanesulfonyl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine with differing yields and purities:
Use of Microwave-Assisted Synthesis : This technique enhances reaction rates and yields by applying microwave energy to accelerate chemical reactions.
Palladium-Catalyzed Coupling Reactions : Utilizing palladium catalysts for cross-coupling reactions can facilitate the formation of carbon-nitrogen bonds efficiently.
Purification Techniques
Purification is crucial for obtaining high-purity compounds:
Preparative High-Performance Liquid Chromatography (HPLC) : This method is effective for separating and purifying the target compound from reaction mixtures.
Column Chromatography : Utilizing silica gel columns with gradient elution (e.g., DCM to MeOH) allows for effective separation based on polarity differences.
Yield and Characterization Data
The following table summarizes key data related to various preparation methods:
| Method | Yield (%) | Key Characteristics |
|---|---|---|
| One-Pot Synthesis | 70-85 | Efficient, fewer steps |
| Multi-Step Synthesis | 60-75 | More control over intermediates |
| Microwave-Assisted | 80-90 | Faster reaction times |
| Palladium-Catalyzed | 75-85 | High specificity in bond formation |
The preparation of this compound can be approached through various synthetic methodologies, each with its own advantages and challenges. One-pot synthesis offers efficiency, while multi-step methods allow for greater control over the final product's structure. The choice of purification techniques significantly impacts the yield and purity of the final compound, making it essential to select appropriate methods based on specific research needs.
Chemical Reactions Analysis
N-[2-(Methanesulfonyl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like 3-chloroperoxybenzoic acid.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Research indicates that thienopyrimidine derivatives, including N-[2-(Methanesulfonyl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine, exhibit significant anticancer activity. These compounds have been shown to inhibit specific kinases involved in cancer cell proliferation and survival.
- Mechanism of Action : The compound may function as a selective inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Antiinflammatory Effects
Thienopyrimidine derivatives have also been evaluated for their anti-inflammatory properties. The compound's structural features allow it to interact with targets involved in inflammatory pathways.
- Case Study : A series of pyrido[2,3-d]pyrimidin-5-ones were synthesized and tested for their ability to inhibit inflammatory responses. Similar thienopyrimidine structures have demonstrated efficacy in reducing pro-inflammatory cytokine production .
Neurological Disorders
The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders such as epilepsy and neuropathic pain.
- Research Findings : Studies involving structure-activity relationships have shown that modifications to the thienopyrimidine scaffold can enhance anticonvulsant activity. For instance, certain derivatives exhibited improved efficacy in seizure models compared to standard treatments like phenobarbital .
Cardiovascular Diseases
Given its effects on cellular signaling pathways, there is potential for this compound to be developed as a treatment for cardiovascular diseases.
- Mechanism : The compound may influence pathways related to vascular smooth muscle contraction and endothelial function, thereby contributing to improved cardiovascular health .
Mechanism of Action
The mechanism of action of N-[2-(Methanesulfonyl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. It may inhibit the activity of specific proteins by binding to their active sites, thereby affecting cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-[2-(Methanesulfonyl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine and related thienopyrimidine derivatives:
Structural and Functional Insights
Substituent Effects on Bioactivity: Methanesulfonyl vs. Trifluoromethyl: The methanesulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the electron-withdrawing trifluoromethyl group in the 3-(trifluoromethyl)phenyl analog (). This may influence solubility and target selectivity . Methyl vs.
Synthetic Pathways: The target compound’s synthesis likely involves coupling a 4-chlorothienopyrimidine intermediate with 2-(methanesulfonyl)aniline, analogous to methods used for sulfonamide-linked thienopyrimidines (e.g., refluxing with sulfaguanidine in acetic acid; ) . In contrast, tetrazole-containing analogs () require multistep functionalization, including thiourea intermediates and Newman-Kwart rearrangements .
Crystallographic and Conformational Data :
- Fluorophenyl derivatives () exhibit intramolecular N–H⋯N hydrogen bonding, stabilizing planar conformations critical for bioactivity . The methanesulfonyl group in the target compound may promote similar stability through sulfonyl-oxygen interactions.
Pharmacological Potential
- Anticancer Activity: Thienopyrimidines with sulfonamide or aryl substituents (e.g., ’s derivatives) induce apoptosis via caspase-3 activation and mitochondrial membrane disruption . The target compound’s methanesulfonyl group may enhance these effects by modulating protein-binding affinity.
- Kinase Inhibition : Analogs like TAK-285 () inhibit EGFR and HER2 kinases. The target compound’s smaller 5-methyl group could improve selectivity for compact kinase pockets .
Biological Activity
N-[2-(Methanesulfonyl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H12N4O2S
- Molecular Weight : 288.31 g/mol
- IUPAC Name : this compound
The compound primarily functions as a selective inhibitor of protein kinases, which are crucial in various cellular signaling pathways. By inhibiting these kinases, the compound can affect cell proliferation, survival, and apoptosis. Specifically, it has shown inhibition against PI5P4Kγ and other lipid kinases, which play significant roles in cancer and neurodegenerative diseases .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties. It was found to inhibit cell growth in various cancer cell lines with IC50 values in the low micromolar range. For instance:
- Cell Lines Tested : A431 (vulvar epidermal carcinoma), MCF7 (breast cancer), and HCT116 (colon cancer).
- IC50 Values : Ranged from 0.5 to 5 µM across different cell lines.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It was shown to penetrate the blood-brain barrier effectively and reduce neuroinflammation in animal models of neurodegenerative diseases. In vivo studies indicated a significant reduction in neuronal apoptosis markers following treatment with this compound .
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against several cancer types. The results indicated that the compound induced apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 1.2 | Caspase activation |
| MCF7 | 0.8 | PI3K/Akt pathway inhibition |
| HCT116 | 1.0 | Induction of apoptosis |
Study 2: Neuroprotection
A separate study focused on the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The findings revealed that treatment with this compound significantly improved cognitive function and reduced amyloid-beta plaque formation .
| Parameter | Control Group | Treated Group |
|---|---|---|
| Cognitive Function Score | 15 | 25 |
| Amyloid-Beta Plaques (Count) | 50 | 20 |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing N-[2-(Methanesulfonyl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine, and what reaction conditions optimize yield?
- Methodology :
-
Step 1 : Start with a brominated aryl precursor (e.g., bromoaryl derivatives, as in ) and functionalize the thieno[2,3-d]pyrimidine core via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
-
Step 2 : Introduce the methanesulfonyl group at the 2-position of the phenyl ring using methanesulfonyl chloride under basic conditions (e.g., NaH in DMF).
-
Reaction Optimization : Use ligands like DPEPhos (bis[(2-diphenylphosphino)phenyl] ether) to stabilize intermediates and improve coupling efficiency . Yield optimization (e.g., ~56% as in ) may require inert atmospheres (N₂/Ar) and controlled heating (80–100°C).
Q. How is the compound characterized to confirm its structural identity and purity?
- Analytical Techniques :
- NMR Spectroscopy : Assign peaks for the methanesulfonyl group (δ ~3.1–3.3 ppm for -SO₂CH₃) and thieno[2,3-d]pyrimidine protons (δ ~6.8–7.6 ppm) .
- Mass Spectrometry : HRMS should match the molecular formula (e.g., C₁₅H₁₄N₄O₂S₂) with <2 ppm error .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., intramolecular N–H⋯N bonds as in ) .
Advanced Questions
Q. How can researchers design experiments to evaluate the compound’s kinase inhibitory activity, and what assay parameters are critical?
- Experimental Design :
-
Target Selection : Prioritize kinases like EGFR or HER2 based on structural analogs (e.g., thieno[2,3-d]pyrimidines in ).
-
Assay Protocol :
-
Use recombinant kinase domains in ATP-competitive assays with [γ-³²P]ATP.
-
Measure IC₅₀ values via dose-response curves (e.g., 1 nM–10 μM range) and validate with orthogonal methods (e.g., SPR).
-
Controls : Include reference inhibitors (e.g., TAK-285 or AEE788 in ) for potency benchmarking .
Q. What strategies address solubility and permeability challenges in thieno[2,3-d]pyrimidine derivatives like this compound?
- Approaches :
- Structural Modifications : Introduce polar groups (e.g., -OH, -NH₂) or replace lipophilic substituents (e.g., methyl with morpholine) to enhance aqueous solubility .
- Salt Formation : Prepare HCl salts (e.g., as in ) to improve crystallinity and bioavailability .
- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to measure logP and efflux ratios. Optimize logD (2–3) for balanced membrane penetration .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Case Example : If one study reports potent EGFR inhibition (IC₅₀ = 26 nM) while another shows weak activity (IC₅₀ > 1 μM):
- Root Cause Analysis :
- Assay Variability : Check ATP concentrations (e.g., 10 μM vs. 100 μM) and enzyme sources (e.g., human vs. murine).
- Compound Stability : Test degradation in DMSO or assay buffer via LC-MS .
- Structural Confirmation : Re-validate stereochemistry (e.g., [α]D values in ) to rule out enantiomeric impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
